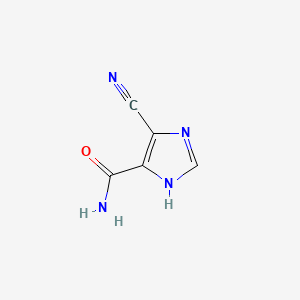

4-Ciano-1H-imidazol-5-carboxamida

Descripción general

Descripción

“4-Cyano-1h-imidazole-5-carboxamide” is a chemical compound with the molecular formula C5H4N4O and a molecular weight of 136.11 . It is also known as "5-Cyano-1H-imidazole-4-carboxamide" .

Synthesis Analysis

The synthesis of imidazoles, including “4-Cyano-1h-imidazole-5-carboxamide”, has seen significant advances in recent years . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The methodologies for their synthesis are based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Molecular Structure Analysis

The molecular structure of “4-Cyano-1h-imidazole-5-carboxamide” consists of a five-membered ring with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The InChI code for this compound is 1S/C5H4N4O/c6-1-3-4(5(7)10)9-2-8-3/h2H,(H2,7,10)(H,8,9) .

Physical and Chemical Properties Analysis

“4-Cyano-1h-imidazole-5-carboxamide” is a solid compound . It is highly soluble in water and other polar solvents . The compound has a molecular weight of 136.11 .

Aplicaciones Científicas De Investigación

Medicina: Agente antiviral y antituberculoso

4-Ciano-1H-imidazol-5-carboxamida se ha identificado como un compuesto con potencial antiviral y antituberculoso . Su estructura permite la síntesis de derivados que pueden inhibir enzimas o proteínas específicas asociadas con la replicación viral y las bacterias de la tuberculosis. Esto lo convierte en un compuesto valioso para el desarrollo de nuevos medicamentos para tratar enfermedades infecciosas.

Agricultura: Desarrollo de plaguicidas

Si bien las referencias directas al uso de this compound en la agricultura son limitadas, su estructura química sugiere un potencial para el desarrollo de nuevos plaguicidas. Al atacar las vías biológicas específicas de las plagas, los derivados de este compuesto podrían ofrecer nuevas soluciones para la protección de los cultivos .

Ciencia de materiales: Síntesis de materiales avanzados

En la ciencia de materiales, this compound se puede utilizar como precursor para sintetizar moléculas orgánicas complejas. Estas moléculas pueden tener aplicaciones en la creación de nuevos materiales con propiedades específicas, como mayor durabilidad o conductividad .

Ciencia ambiental: Remediación de la contaminación

La reactividad del compuesto lo convierte en un candidato para crear materiales que pueden ayudar en la remediación ambiental. Por ejemplo, sus derivados podrían utilizarse para desarrollar absorbentes que capturen y neutralicen contaminantes .

Bioquímica: Inhibición enzimática

This compound es una molécula clave en el estudio de la inhibición enzimática. Sirve como punto de partida para sintetizar inhibidores contra enzimas como JNK3, que están implicadas en enfermedades neurodegenerativas .

Farmacología: Descubrimiento de fármacos

En farmacología, este compuesto se utiliza en el descubrimiento y diseño de nuevos fármacos. Su estructura es versátil, lo que permite modificaciones que pueden conducir al desarrollo de fármacos con efectos terapéuticos específicos .

Química analítica: Análisis químico

Este compuesto también se utiliza en química analítica como un estándar o material de referencia en varios análisis químicos para garantizar la precisión y exactitud de los resultados experimentales .

Ingeniería química: Optimización de procesos

En ingeniería química, this compound puede participar en estudios de optimización de procesos. Sus propiedades pueden influir en las condiciones de reacción, lo que lleva a procesos industriales más eficientes y rentables .

Safety and Hazards

“4-Cyano-1h-imidazole-5-carboxamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .

Direcciones Futuras

Imidazoles, including “4-Cyano-1h-imidazole-5-carboxamide”, are an important area of research due to their broad range of chemical and biological properties . Future challenges include the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the preponderance of applications to which this important heterocycle is being deployed .

Mecanismo De Acción

Target of Action

The primary targets of 4-Cyano-1h-imidazole-5-carboxamide are currently unknown. This compound belongs to the class of organic compounds known as imidazoles, which are aromatic heterocycles characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen centers .

Mode of Action

Imidazoles, in general, are known to interact with various biological targets, including enzymes and receptors, leading to a wide range of biological effects .

Biochemical Pathways

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are involved in the synthesis of many important biomolecules, including purines and histidine .

Result of Action

Imidazoles have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Cyano-1h-imidazole-5-carboxamide. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity

Análisis Bioquímico

Cellular Effects

It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Propiedades

IUPAC Name |

4-cyano-1H-imidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c6-1-3-4(5(7)10)9-2-8-3/h2H,(H2,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKYWNHLILCGEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20297091 | |

| Record name | 4-cyano-1h-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5372-23-6 | |

| Record name | 5372-23-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-cyano-1h-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Cyano-1H-imidazole-4-carboxamide Hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

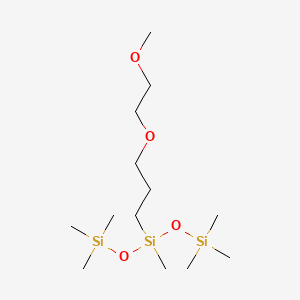

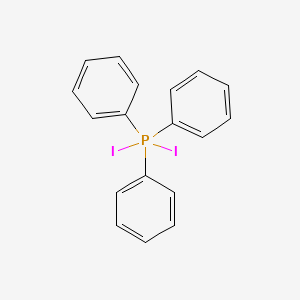

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride](/img/structure/B1583161.png)